molecular formula C13H24N2OS B7584107 N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide

N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide

Cat. No. B7584107
M. Wt: 256.41 g/mol
InChI Key: OXFDQEREQYEQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide, also known as TPU-0033, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of spirocyclic amides and has gained significant attention due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide is not fully understood. However, it has been proposed that N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the body. N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has also been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has been found to decrease the levels of reactive oxygen species (ROS) in the body, which are known to contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide is its relatively simple synthesis method and high yield. N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide.

Future Directions

There are several future directions for the scientific research on N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide. One of the potential future applications of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the neuroprotective effects of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide and its potential therapeutic applications in these diseases. Additionally, further studies are needed to explore the anticancer properties of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide and its potential use in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide involves the reaction between 1-thia-4-azaspiro[5.5]undecane and N-methylacrylamide. This reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate, and yields N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide as the final product. The synthesis of N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has been found to have potential therapeutic applications in various scientific research fields. It has been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has also been found to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide has been shown to have anticancer properties and can be used for the treatment of various types of cancer.

properties

IUPAC Name

N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-14-12(16)5-8-15-9-10-17-13(11-15)6-3-2-4-7-13/h2-11H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFDQEREQYEQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCSC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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